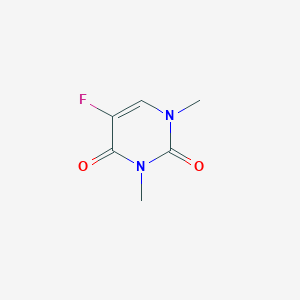

5-Fluoro-1,3-dimethyluracil

Overview

Description

5-Fluoro-1,3-dimethyluracil is a chemical compound with varied applications in organic chemistry and medicinal research. It's a derivative of uracil, a nucleobase in RNA, and is characterized by a fluorine atom and additional methyl groups.

Synthesis Analysis

- UV-irradiation in the presence of piperylene leads to coupling with naphthalenes, resulting in the stereoselective synthesis of tetrahydronaphthocyclobuta[1,2-d]pyrimidinediones from this compound (Ohkura et al., 2005).

- Electroreductive intermolecular coupling with aromatic ketones produces various substituted derivatives of this compound (Kise et al., 2016).

Molecular Structure Analysis

- The crystal structure of this compound shows planar molecules arranged in parallel sheets, interacting through short CH···O and CH···F contacts, with significant stability due to these interactions (Taga et al., 1989).

Chemical Reactions and Properties

- This compound undergoes various photochemical reactions, including photocycloaddition with naphthalenes, leading to diverse products depending on the reaction conditions (Seki et al., 2002).

- The addition of trifluoroacetic acid enables the photosubstitution of this compound with substituted benzenes (Seki & Ohkura, 1992).

Physical Properties Analysis

- This compound exhibits distinct physical properties, including its sublimation enthalpies and crystalline phase behavior (Brunetti et al., 2015).

- The crystalline form of the compound involves hydrogen-bonded ribbons of alternating 5-fluorouracil and DMSO molecules (Hulme & Tocher, 2004).

Chemical Properties Analysis

- The compound's interaction with metals, as seen in the formation of various complexes, demonstrates its diverse chemical properties (Schneider et al., 2002).

- The enthalpy of formation of this compound has been determined, offering insights into its thermochemical characteristics (Amaral et al., 2014).

Scientific Research Applications

Oxidation and Derivative Formation

5-Fluoro-1,3-dimethyluracil has been studied for its oxidation properties and derivative formations. Itahara, Ide, and Nishino (1989) discovered that when treated with sodium peroxodisulfate, this compound produces a dimeric compound along with other products. This research indicates potential applications in synthetic chemistry for creating novel compounds (Itahara, Ide, & Nishino, 1989).

Crystal Structure Analysis

Taga, Yamamoto, and Machida (1989) conducted a study on the crystal structure of 1,3-dimethyl-5-fluorouracil. They found that the planar molecules in the crystal are arranged parallelly, interacting through short contacts. This information is valuable for understanding molecular interactions in solid-state chemistry (Taga, Yamamoto, & Machida, 1989).

Photosubstitution Applications

Seki and Ohkura (1992) demonstrated that this compound can undergo substantial photosubstitution with substituted benzenes when trifluoroacetic acid is added. This process is significant for the formation of 5-aryl-1,3-dimethyluracils, suggesting applications in photochemical reactions (Seki & Ohkura, 1992).

Photo-Diels-Alder Reactions

Research by Ohkura et al. (2002) demonstrated the utility of this compound in photo-Diels-Alder reactions. They found that UV-irradiation of this compound in certain conditions leads to stereoselective cycloaddition reactions, highlighting its potential in synthetic organic chemistry (Ohkura et al., 2002).

Vapor Pressure and Sublimation Studies

Brunetti, Irrera, and Portalone (2015) investigated the vapor pressure of solid this compound, among other compounds. Their study on sublimation enthalpies and entropies provides insights into the physical properties of these compounds, which can be valuable in material science (Brunetti, Irrera, & Portalone, 2015).

Thermochemical Properties

Amaral et al. (2014) focused on the thermochemical properties of this compound. Their work includes a redetermination of thermochemical data, which is crucial for understanding the compound's stability and reactivity (Amaral et al., 2014).

UV-Irradiation and Cycloaddition

Ohkura et al. (2005) explored the use of this compound in UV-irradiation experiments, demonstrating its ability to undergo cycloaddition reactions with naphthalenes. Their findings suggest possible applications in the synthesis of complex organic molecules (Ohkura et al., 2005).

Fluorination Reactions

Stavber and Zupan (1983) reported that this compound can be produced through room-temperature fluorination reactions. This method of synthesizing the compound could have implications in pharmaceutical and chemical manufacturing (Stavber & Zupan, 1983).

Mechanism of Action

Target of Action

5-Fluoro-1,3-dimethyluracil (5-FDMU) is a fluorinated derivative of pyrimidines . Its primary target is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Mode of Action

5-FDMU works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, thereby inhibiting their normal function . The mechanism of cytotoxicity of 5-FDMU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS .

Biochemical Pathways

The primary cytotoxic effect of 5-FDMU is believed to result from the binding of 5-FDMU to TS, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . Understanding these metabolic pathways provides opportunities to optimize fluoropyrimidine chemotherapy by selecting those tumors most likely to respond to therapy .

Pharmacokinetics

5-FDMU is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-FDMU in the liver .

Result of Action

The result of 5-FDMU’s action is the inhibition of DNA synthesis, which leads to the induction of programmed cell death . This makes 5-FDMU an effective antineoplastic drug .

Action Environment

The action of 5-FDMU can be influenced by environmental factors such as light. On photoirradiation, 5-FDMU yields the trans-anti cyclobutane dimer and the cis-syn cyclobutane dimer . UV irradiation of 5-FDMU and naphthalene in a protic medium affords 5-(1-naphthyl)uracil, while in aprotic media it undergoes stereoselective 1,4-cycloaddition reaction to give a barrelene derivative .

Safety and Hazards

Future Directions

5-Fluoro-1,3-dimethyluracil may be used as starting material in the following processes: Regioselective synthesis of tetrahydronaphthocyclobuta [1,2-d]pyrimidinediones . To synthesize 5-bis(ethoxycarbonyl)methyl-1,3-dimethyluracil . To synthesize new highly conjugated propenylidene derivatives via aromatic Paterno-Buchi type cycloaddition with 1-methoxynaphthalene .

properties

IUPAC Name |

5-fluoro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEWVRFHURYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321675 | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3013-92-1 | |

| Record name | NSC379683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of 5-FDMU is C6H7FN2O2, and its molecular weight is 158.13 g/mol. []

A: 5-FDMU exhibits fascinating photochemical reactivity. Upon UV irradiation, it can undergo either 1,2- or 1,4-cycloaddition reactions with various substrates, particularly naphthalene derivatives. [, , , , ]

A: The reaction conditions play a crucial role in determining the preferred mode of cycloaddition. For instance, in the presence of piperylene, 1,2-cycloaddition is favored. Conversely, prolonged UV irradiation in acetonitrile leads to the predominance of the 1,4-cycloaddition product. [, ] Additionally, the substituents on the naphthalene ring can also influence the reaction pathway. [, ]

A: UV irradiation of 5-FDMU with 1-acetonaphthone yields both cis and trans isomers of ethenobenzoquinazoline derivatives via a 1,4-cycloaddition pathway. Interestingly, the cis isomer is less stable and reverts to the starting materials more readily than the trans isomer. []

A: While 5-FDMU itself does not show significant self-assembly tendencies, its parent compound, 5-fluorouracil (5-FU), forms fibrils under physiological conditions due to strong hydrogen bonding. This difference highlights the impact of the N,N'-dimethyl substitution on the intermolecular interactions of these molecules. []

A: Various spectroscopic techniques, including UV-Vis and NMR, are routinely used to characterize and monitor 5-FDMU and its reaction products. Additionally, techniques like Knudsen effusion have been employed to determine thermodynamic properties such as sublimation enthalpy. [, ]

A: While both 5-FDMU and 5-FU can undergo oxidation reactions with reagents like sodium peroxodisulfate, their reaction products differ significantly. This difference underscores the influence of the N,N'-dimethyl substitution on the reactivity of the pyrimidine ring. [] Additionally, the nature of the halogen atom at the 5-position of the uracil ring also impacts the compound's properties. For instance, the sublimation enthalpies of 5-halouracil derivatives vary depending on the halogen atom, suggesting differences in intermolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

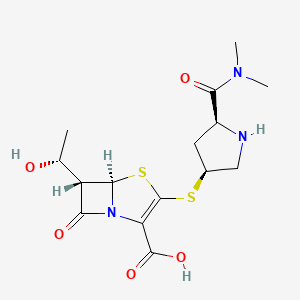

![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)